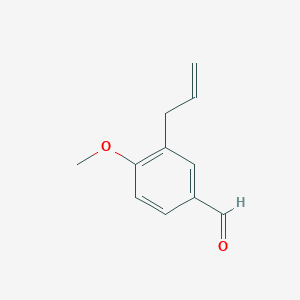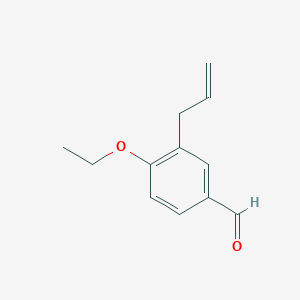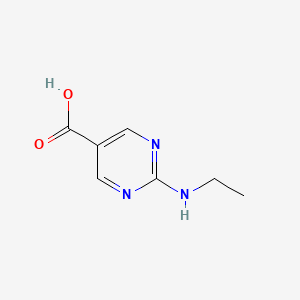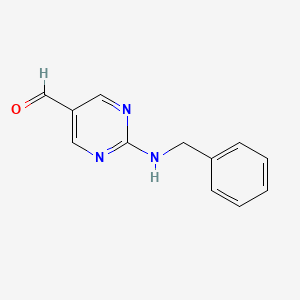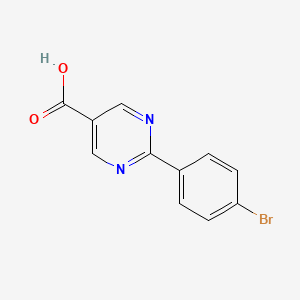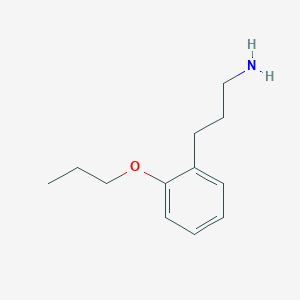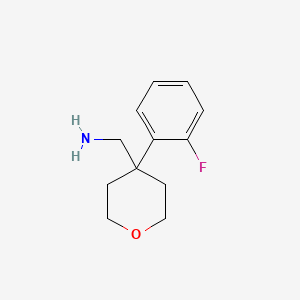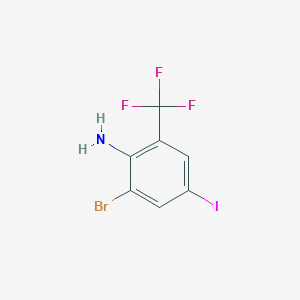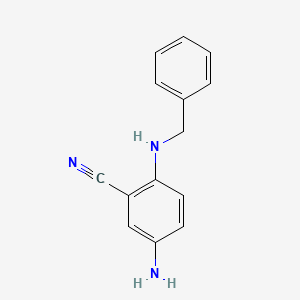
2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride
Vue d'ensemble
Description
2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features an isoindoline-1,3-dione core with a 5-aminopentyl side chain, making it a versatile molecule for various chemical reactions and applications.
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can inhibit acetylcholinesterase (ache), a key enzyme involved in alzheimer’s disease . The two carbonyl groups of phthalimide facilitate hydrogen bonds with the enzyme .
Biochemical Pathways
Given the compound’s potential as an ache inhibitor, it may impact the cholinergic pathway, which plays a crucial role in memory and learning processes .
Pharmacokinetics
The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, suggesting potential bioavailability .
Result of Action
Isoindoline-1,3-dione derivatives have shown potential as therapeutic agents, particularly in the context of neurodegenerative diseases like alzheimer’s .
Action Environment
It is known that the compound is sensitive to light, moisture, and heat .
Analyse Biochimique
Biochemical Properties
2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between this compound and AChE is competitive, meaning the compound binds to the active site of the enzyme, preventing acetylcholine from being hydrolyzed . This interaction can lead to increased levels of acetylcholine in the synaptic cleft, which can have various physiological effects.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of dopamine receptors, particularly the D2 receptor . This modulation can influence the signaling pathways associated with dopamine, affecting processes such as mood regulation, motor control, and reward mechanisms. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with AChE involves the formation of hydrogen bonds with the enzyme’s active site, inhibiting its activity . Additionally, this compound can act as an allosteric modulator of dopamine receptors, binding to sites other than the active site and inducing conformational changes that affect receptor function . These interactions can lead to changes in enzyme activity, receptor signaling, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced symptoms of neurological disorders . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with 5-aminopentylamine in the presence of a suitable solvent like toluene under reflux conditions to form the isoindoline-1,3-dione core.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione core, converting them into hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives with modified amino groups.
Reduction Products: Hydroxylated isoindoline derivatives.
Substitution Products: Various substituted isoindoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparaison Avec Des Composés Similaires
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted Isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but differ in their side chains, leading to variations in their biological activities.
Uniqueness: 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is unique due to its specific side chain, which imparts distinct chemical reactivity and biological properties. Its ability to act as an enzyme inhibitor and its potential anticonvulsant activity make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-(5-aminopentyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17;/h2-3,6-7H,1,4-5,8-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJDPHUEWISYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590445 | |
| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7292-63-9 | |
| Record name | 7292-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


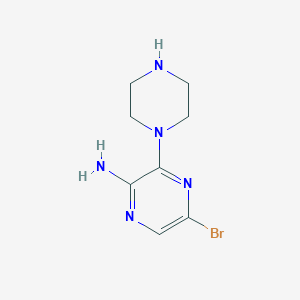
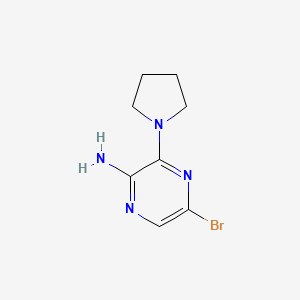

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)
